

2,3-Dimethoxy-5-iodobenzaldehyde as a precursor for bioactive molecules

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Compound of Interest

Compound Name:	2,3-Dimethoxy-5-iodobenzaldehyde
CAS No.:	7396-66-9
Cat. No.:	B2880260

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Application Note: **2,3-Dimethoxy-5-iodobenzaldehyde** as a Strategic Precursor in Bioactive Molecule Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Content Focus: Structural rationale, orthogonal reactivity, and validated synthetic protocols.

Physicochemical Profile & Structural Rationale

2,3-Dimethoxy-5-iodobenzaldehyde (CAS: 7396-66-9) is a highly versatile, polyfunctional building block widely utilized in the synthesis of natural products and central nervous system (CNS) active pharmaceuticals.

From a medicinal chemistry perspective, this molecule is prized for its orthogonal reactivity. It possesses three distinct functional domains that can be manipulated independently without cross-interference:

- **C-1 Formyl Group:** Acts as an electrophilic center for reductive aminations, Wittig olefinations, or mild oxidations.

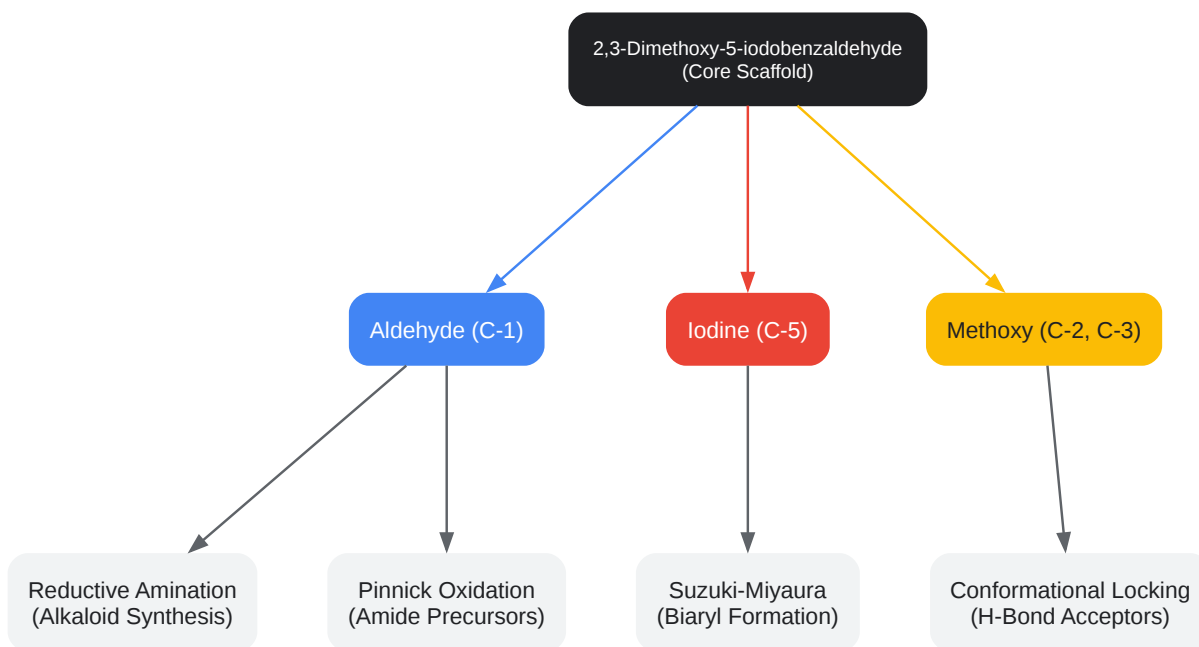
- C-5 Iodine Atom: Serves as an ideal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage diversification[1].
- C-2 & C-3 Methoxy Groups: Provide critical steric bulk and electron density. In receptor binding (particularly for CNS targets), the C-2 methoxy group frequently acts as an intramolecular hydrogen-bond acceptor, locking downstream amide derivatives into a bioactive conformation.

Table 1: Physicochemical Properties

Property	Value	Clinical / Synthetic Relevance
CAS Number	7396-66-9	Standard identifier for procurement and safety.
Molecular Weight	292.07 g/mol	Optimal low-molecular-weight starting point for lead optimization.
Melting Point	97–98 °C	Solid state allows for easy handling and purification via recrystallization[2].
LogP (Predicted)	~2.8	The heavy iodine atom significantly enhances lipophilicity, aiding in blood-brain barrier (BBB) penetration for downstream CNS agents.

Orthogonal Reactivity & Synthetic Strategy

The true value of **2,3-dimethoxy-5-iodobenzaldehyde** lies in the predictability of its functionalization. By selectively targeting either the aldehyde or the aryl iodide, chemists can construct complex biaryl systems or intricate alkaloids with high regiocontrol.



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Orthogonal reactivity pathways of **2,3-dimethoxy-5-iodobenzaldehyde** in organic synthesis.

Key Applications in Drug Discovery

Synthesis of 5-HT₃ Receptor Antagonists & Radioligands

Derivatives of **2,3-dimethoxy-5-iodobenzaldehyde** are critical in the development of 5-HT₃ receptor antagonists (e.g., antiemetics like zacopride analogs). The aldehyde is first oxidized to 5-iodo-2,3-dimethoxybenzoic acid, which is then coupled with various basic amines.

Furthermore, the stable iodine atom can be subjected to isotopic exchange to generate ^{125}I -radioligands, which are gold standards for mapping 5-HT₃ receptor distributions in neuropharmacology[3].



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Synthetic workflow for 5-HT₃ receptor antagonists via **2,3-dimethoxy-5-iodobenzaldehyde**.

Total Synthesis of Natural Products (Aristogins)

In the total synthesis of complex natural products like Aristogins A–F, **2,3-dimethoxy-5-iodobenzaldehyde** serves as a primary building block. The C-5 iodine allows for precise cross-coupling to construct the core diaryl ether or biaryl frameworks found in these biologically active plant metabolites[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction in real-time before proceeding to downstream steps.

Protocol A: Chemoselective Pinnick Oxidation to 2,3-Dimethoxy-5-iodobenzoic Acid

Objective: Convert the C-1 aldehyde to a carboxylic acid to prepare for amide coupling, without causing deiodination or cleaving the sensitive methoxy ethers. Causality: Traditional harsh oxidants (e.g., KMnO_4) can over-oxidize the electron-rich aromatic ring. The Pinnick oxidation utilizes sodium chlorite (NaClO_2) as a mild, highly chemoselective oxidant. 2-Methyl-2-butene is strictly required as a scavenger for the hypochlorous acid (HOCl) byproduct; omitting it will result in unwanted electrophilic chlorination of the aromatic ring.

Step-by-Step Methodology:

- Preparation: Dissolve **2,3-dimethoxy-5-iodobenzaldehyde** (1.0 equiv, 10 mmol) in a 4:1 mixture of tert-butanol and water (50 mL).
- Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv) to the stirring solution at room temperature.
- Oxidant Addition: In a separate flask, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in 10 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.
- Reaction: Stir vigorously at room temperature for 4 hours.
- Workup: Remove volatile organics under reduced pressure. Dilute the aqueous layer with water and acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating QC Checkpoints:

- TLC Monitoring: (Hexane:EtOAc 7:3). The starting aldehyde is highly UV-active and stains brightly with 2,4-DNPH. The product acid will streak near the baseline unless 1% Acetic Acid is added to the eluent, which will resolve it into a distinct spot.
- Spectroscopic Validation: ¹H NMR will show the complete disappearance of the sharp aldehyde singlet at ~10.28 ppm^[2] and the appearance of a broad carboxylic acid proton >11.0 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-5 Position

Objective: Form a C-C bond at the C-5 position while preserving the C-1 aldehyde for future derivatization. Causality: The C-5 iodine undergoes rapid oxidative addition with Pd(0). By utilizing a moderate temperature (80 °C) and a mild base (K₂CO₃), we achieve excellent cross-coupling yields while completely suppressing the decarbonylation of the formyl group, which is a common side-reaction at higher temperatures.

Step-by-Step Methodology:

- Preparation: In an oven-dried Schlenk flask, combine **2,3-dimethoxy-5-iodobenzaldehyde** (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv), and K_2CO_3 (2.0 equiv).
- Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1, 20 mL). The biphasic nature ensures solubility of both the lipophilic aryl iodide and the inorganic base.
- Catalyst Addition: Add $Pd(PPh_3)_4$ (0.05 equiv). Purge the flask with N_2 for 5 minutes.
- Reaction: Heat the mixture to 80 °C and stir for 12 hours under N_2 .
- Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 20 mL). Dry the organics over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography.

Self-Validating QC Checkpoints:

- LC-MS Tracking: Monitor the disappearance of the starting material mass ($[M+H]^+ = 293.0$). The product will show the expected mass of the biaryl system.
- Spectroscopic Validation: 1H NMR will confirm the retention of the aldehyde proton (~10.3 ppm), proving the chemoselectivity of the coupling conditions.

Quantitative Data Summary

The table below summarizes expected yields and conditions for the primary functionalization pathways of **2,3-dimethoxy-5-iodobenzaldehyde** based on validated literature parameters[1][3].

Reaction Type	Reagents & Catalyst	Target Functional Group	Typical Yield	Chemoselectivity
Pinnick Oxidation	NaClO ₂ , NaH ₂ PO ₄ , 2-methyl-2-butene, t-BuOH/H ₂ O, RT	Carboxylic Acid (C-1)	88–95%	>99% (Iodine intact)
Suzuki-Miyaura	Ar-B(OH) ₂ , Pd(PPh ₃) ₄ , K ₂ CO ₃ , PhMe/EtOH/H ₂ O, 80 °C	Biaryl Aldehyde (C-5)	75–90%	>95% (Aldehyde intact)
Reductive Amination	R-NH ₂ , NaBH(OAc) ₃ , DCE, RT	Secondary/Tertiary Amine	80–92%	>99% (Iodine intact)

References

- Hoffman Chemicals Catalog - 5-Iodo-2,3-dimethoxybenzaldehyde (CAS 7396-66-9). Hoffman Chemicals.
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- [3. 5-iodo-2,3-dimethoxybenzoyl chloride - CAS号 135441-69-9 - 摩熵化学 \[molaid.com\]](#)
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